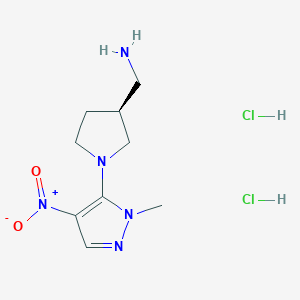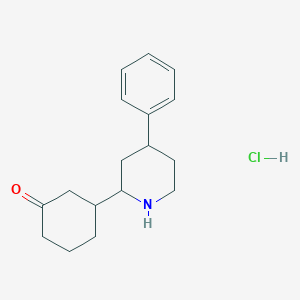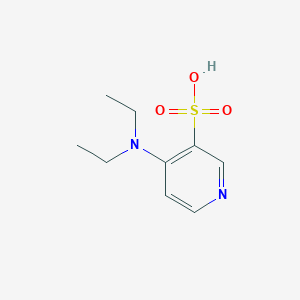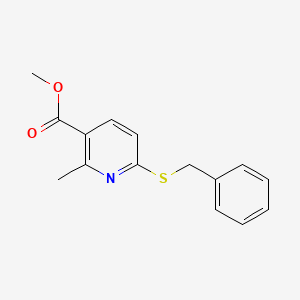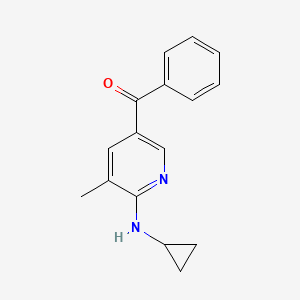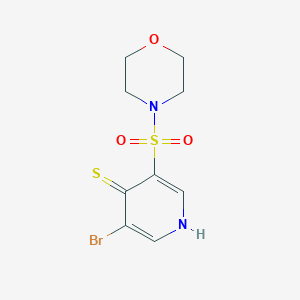
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol ist eine chemische Verbindung mit der Summenformel C9H11BrN2O3S2 und einem Molekulargewicht von 339,2 g/mol . Diese Verbindung ist ein Derivat von Pyridin, das ein Bromatom, eine Morpholino-sulfonylgruppe und eine Thiolgruppe am Pyridinring trägt.
Vorbereitungsmethoden
Die Synthese von 3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol umfasst mehrere Schritte, die typischerweise mit der Bromierung von Pyridinderivaten beginnen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Brom oder bromhaltigen Reagenzien bei kontrollierten Temperaturen. Die Morpholino-sulfonylgruppe wird durch eine Sulfonierungsreaktion eingeführt, bei der Morpholin und ein Sulfonylchlorid als Reagenzien verwendet werden. Die Thiolgruppe wird dann durch eine Thiolierungsreaktion hinzugefügt, die die Verwendung von thiolhaltigen Verbindungen unter bestimmten Bedingungen beinhalten kann .
Diese Optimierungen können die Verwendung effizienterer Katalysatoren, verbesserte Reaktionsbedingungen und Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann unter oxidativen Bedingungen zu Disulfiden oder Sulfonsäuren oxidiert werden.
Reduktion: Das Bromatom kann zu dem entsprechenden Wasserstoffderivat reduziert werden.
Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Addition: Die Thiolgruppe kann an Additionsreaktionen mit Elektrophilen teilnehmen und Thioether oder andere Derivate bilden
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile (z. B. Amine, Thiole). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Thiolgruppe kann kovalente Bindungen mit Cysteinresten in Proteinen bilden, was zu Modifikationen führt, die die Proteinfunktion beeinflussen. Das Bromatom und die Morpholino-sulfonylgruppe können ebenfalls an verschiedenen Wechselwirkungen teilnehmen und die Gesamtaktivität der Verbindung beeinflussen. Diese Wechselwirkungen können molekulare Pfade modulieren, was zu spezifischen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The bromine atom and morpholinosulfonyl group can also participate in various interactions, influencing the compound’s overall activity. These interactions can modulate molecular pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
3-Brom-5-(Methylsulfonyl)pyridin: Diese Verbindung hat eine Methylsulfonylgruppe anstelle einer Morpholino-sulfonylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
3-Brom-5-Methylen-pyrrolone: Diese Verbindungen werden für Cystein-spezifische Proteinmodifikationen verwendet und haben im Vergleich zu 3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol eine einzigartige Reaktivität.
Die Einzigartigkeit von 3-Brom-5-(Morpholino-sulfonyl)pyridin-4-thiol liegt in seiner Kombination von funktionellen Gruppen, die eine vielseitige Plattform für verschiedene chemische Reaktionen und Anwendungen bieten .
Eigenschaften
Molekularformel |
C9H11BrN2O3S2 |
|---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
3-bromo-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11BrN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16) |
InChI-Schlüssel |
AWHODBKTCXHWBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
